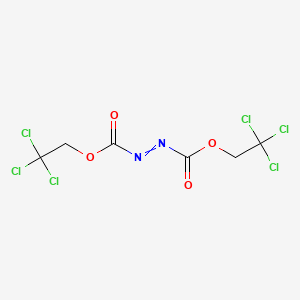
Bis(2,2,2-trichloroethyl) azodicarboxylate
Vue d'ensemble
Description
Bis(2,2,2-trichloroethyl) azodicarboxylate is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. It is known for its role in facilitating the formation of nitrogen-nitrogen bonds and has been utilized in various chemical reactions.
Synthesis Analysis
The synthesis of bis(2,2,2-trichloroethyl) azodicarboxylate has not been directly detailed in the provided papers. However, its reactivity suggests that it is a compound that can be synthesized with specific reactivity in mind, such as its use in the [4+2] cycloaddition reaction with glycals to prepare 2-amino glycosides, offering advantages over other azodicarboxylates like dibenzyl azodicarboxylate (DBAD) .
Molecular Structure Analysis
While the molecular structure of bis(2,2,2-trichloroethyl) azodicarboxylate is not explicitly described in the provided papers, its reactivity in forming nitrogen-nitrogen bonds indicates a structure that is conducive to such reactions. The structure likely facilitates the formation of these bonds through its electronic configuration and spatial arrangement.
Chemical Reactions Analysis
Bis(2,2,2-trichloroethyl) azodicarboxylate has been shown to be an efficient diene in the [4+2] cycloaddition reaction with glycals, which is used to prepare 2-amino glycosides . Additionally, it reacts with electron-rich arenes in the presence of lithium perchlorate to produce para-substituted aryl hydrazides, which can be further reduced to aromatic amines . This reactivity profile indicates that bis(2,2,2-trichloroethyl) azodicarboxylate is a versatile reagent in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2,2,2-trichloroethyl) azodicarboxylate are not extensively discussed in the provided papers. However, it is mentioned that it is more reactive than diethyl azodicarboxylate (DEAD) but also more expensive and less stable . This suggests that while it has desirable reactivity for certain applications, its practical use may be limited by its stability and cost.
Applications De Recherche Scientifique
[4+2] Cycloaddition Reactions : Bis(2,2,2-trichloroethyl) azodicarboxylate serves as an efficient diene in [4+2] cycloaddition reactions with glycals, showing advantages over other reagents like dibenzyl azodicarboxylate in the preparation of 2-amino glycosides (Leblanc & Fitzsimmons, 1989).
Synthesis of Aromatic Amines : It is used to react with electron-rich arenes, leading to the production of para-substituted aryl hydrazides and subsequent synthesis of aromatic amines (Zaltsgendler, Leblanc & Bernstein, 1993).
Synthesis of Sulfonamides : A two-step method using bis(2,2,2-trichloroethyl)azodicarboxylate has been developed for synthesizing aromatic and aliphatic sulfonamides, demonstrating the reagent’s versatility in handling various substituents (Chan & Berthelette, 2002).
Benzylic C-H Amination : It has been used for chemoselective benzylic C-H amination of unprotected arylalkanols, with the process showing improved chemoselectivity under specific conditions (Shibuya, Orihashi, Li & Yamamoto, 2021).
Catalytic and Enantioselective Reactions : It acts as an amination reagent in catalytic and enantioselective aza-ene and hetero-Diels-Alder reactions of alkenes and dienes, demonstrating its role in producing allylic amination adducts with high yields (Aburel, Zhuang, Hazell & Jørgensen, 2005).
Modification of Polyethylene : It has been applied in alkane C–H amination chemistry for postmodification of polyethylene, forming C–N grafts without the need for a metal catalyst, demonstrating its potential in material science applications (Zhou et al., 2017).
Safety And Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It should be handled with care to avoid exposure to heat .
Relevant Papers Several papers have been published on the use of Bis(2,2,2-trichloroethyl) azodicarboxylate in chemical reactions . These papers provide valuable insights into the properties and potential applications of this compound.
Propriétés
IUPAC Name |
2,2,2-trichloroethyl N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEOEYTUTSDYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405480 | |
| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloroethyl N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |
CAS RN |
38857-88-4 | |
| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trichloroethyl) Azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



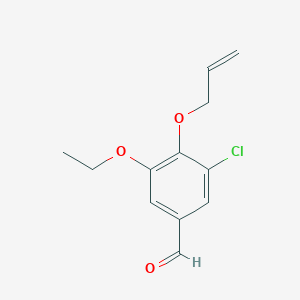





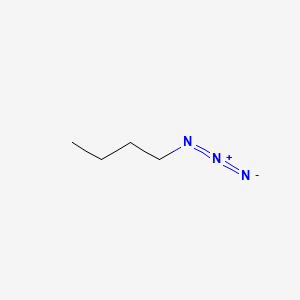
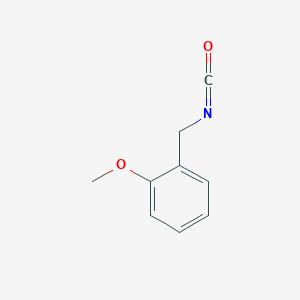
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)


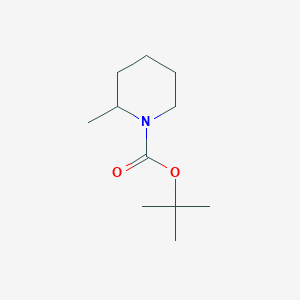
![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
